molecular formula C7H10N2O B3244017 (R)-2-Amino-2-(2-pyridyl)ethanol CAS No. 160821-26-1

(R)-2-Amino-2-(2-pyridyl)ethanol

Cat. No.: B3244017
CAS No.: 160821-26-1
M. Wt: 138.17 g/mol
InChI Key: QHWDUHWJQCQQSH-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Amino-2-(2-pyridyl)ethanol is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enzymatic Resolution and Asymmetric Synthesis

The compound (R)-2-Amino-2-(2-pyridyl)ethanol has been utilized in various studies focusing on its resolution and asymmetric synthesis. For instance, Uenishi et al. (1998) demonstrated the resolution of racemic 1-(2-pyridyl)ethanols, including derivatives of this compound, using lipase-catalyzed asymmetric acetylation. This process achieved excellent enantiomeric purities and good yields, indicating its potential for practical applications in a wide range of reaction scales (Uenishi et al., 1998). Additionally, Duquette et al. (2003) reported a scalable process for the asymmetric synthesis of (R)-2-amino-1-(3-pyridinyl)ethanol dihydrochloride, emphasizing the importance of controlling reaction conditions to achieve high enantiomeric excess (Duquette et al., 2003).

Catalytic Conversion and Chemical Reactions

The compound has also been a focus in studies involving catalytic conversions and various chemical reactions. Sarbajna et al. (2017) found that a Ru-based catalyst was effective for transforming primary alcohols, including amino alcohols like this compound, into their corresponding carboxylic acid salts with hydrogen generation (Sarbajna et al., 2017). Moreover, Percino et al. (2000) isolated an unexpected intermediate, 1-phenyl-2-(4-pyridyl)ethanol, from a condensation reaction involving similar compounds, highlighting the complexity of reactions involving pyridyl ethanol derivatives (Percino et al., 2000).

Ligand and Complex Formation

Research has also explored the use of this compound in the formation of ligands and complexes. Mardani et al. (2019) discussed the reaction of 2-[2-(aminoethyl)amino]ethanol with pyridine-2-carbaldehyde, leading to the formation of complexes with copper(II) and cadmium(II), which were characterized by various spectroscopic techniques (Mardani et al., 2019). Such studies underscore the potential of this compound in complexation and coordination chemistry.

Properties

IUPAC Name

(2R)-2-amino-2-pyridin-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-6(5-10)7-3-1-2-4-9-7/h1-4,6,10H,5,8H2/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWDUHWJQCQQSH-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-(2-pyridyl)ethanol
Reactant of Route 2
(R)-2-Amino-2-(2-pyridyl)ethanol
Reactant of Route 3
(R)-2-Amino-2-(2-pyridyl)ethanol
Reactant of Route 4
(R)-2-Amino-2-(2-pyridyl)ethanol
Reactant of Route 5
(R)-2-Amino-2-(2-pyridyl)ethanol
Reactant of Route 6
(R)-2-Amino-2-(2-pyridyl)ethanol

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